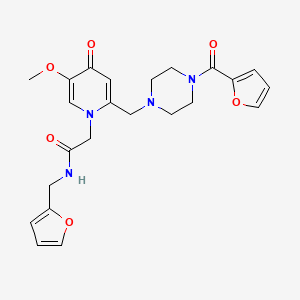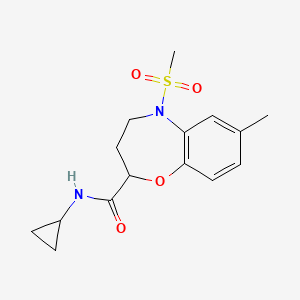![molecular formula C27H23FN4O3 B11239453 N-[2-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide](/img/structure/B11239453.png)
N-[2-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, including fluorine and methyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE involves multiple steps, typically starting with the preparation of the pyridazine core One common method involves the reaction of hydrazine with a suitable diketone to form the pyridazine ringIndustrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can replace hydrogen atoms or other substituents on the aromatic rings.
Hydrolysis: This reaction can break down the compound into smaller fragments, often using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular function and ultimately therapeutic outcomes .
Comparison with Similar Compounds
N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE can be compared to other pyridazine derivatives, such as:
4-Amino-2-fluoro-N-methylbenzamide: This compound shares some structural similarities but differs in its functional groups and biological activities.
2-Fluoro-N-(4-methylphenyl)acetamide: Another related compound with different substituents and properties.
The uniqueness of N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23FN4O3 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[2-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]benzamide |
InChI |
InChI=1S/C27H23FN4O3/c1-17-8-10-19(11-9-17)23-15-24(30-26(34)20-6-4-3-5-7-20)27(35)32(31-23)16-25(33)29-22-13-12-21(28)14-18(22)2/h3-15H,16H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
JBEMJPHIKPEIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-methylbenzamide](/img/structure/B11239374.png)

![methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-2-methylbenzoate](/img/structure/B11239383.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-fluorobenzamide](/img/structure/B11239414.png)
![6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239419.png)

![N-(4-cyclohexylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11239435.png)
![N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine](/img/structure/B11239436.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11239447.png)
![2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11239461.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11239465.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B11239467.png)
![2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11239472.png)
